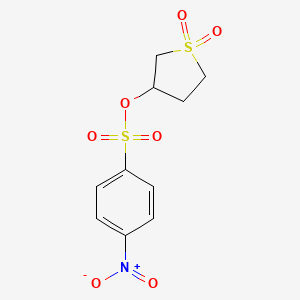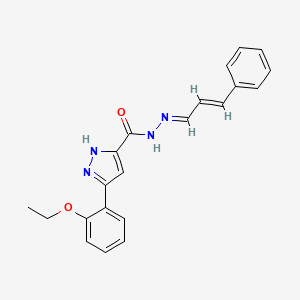
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate: is a chemical compound that belongs to the class of sulfonate esters It is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a nitrobenzenesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate typically involves the reaction of tetrahydrothiophene with a sulfonating agent, followed by oxidation to introduce the sulfone group. The nitrobenzenesulfonate moiety is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate ester can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonate ester group.
Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The sulfonate ester group is highly reactive, allowing it to interact with various nucleophiles. This reactivity is leveraged in synthetic chemistry to introduce functional groups into molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-1,1-dioxidotetrahydrothiophen-3-yl 3-nitrobenzenesulfonate
- 1,1-Dioxidotetrahydro-3-thiophenyl 4-nitrobenzenesulfonate
- 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Uniqueness
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate is unique due to its specific combination of a tetrahydrothiophene ring with a sulfone group and a nitrobenzenesulfonate moiety. This combination imparts distinct chemical reactivity and potential applications that are not commonly found in other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in synthetic chemistry and a valuable intermediate in pharmaceutical and industrial applications.
Propiedades
Número CAS |
62671-90-3 |
|---|---|
Fórmula molecular |
C10H11NO7S2 |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
(1,1-dioxothiolan-3-yl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C10H11NO7S2/c12-11(13)8-1-3-10(4-2-8)20(16,17)18-9-5-6-19(14,15)7-9/h1-4,9H,5-7H2 |
Clave InChI |
DGQOMVNXDCFNQH-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-Ethyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978387.png)
![Allyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978391.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978395.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11978402.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11978405.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11978416.png)
![methyl 4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11978420.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide](/img/structure/B11978425.png)
![N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11978429.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11978433.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4-phenyl-1-piperazinamine](/img/structure/B11978451.png)


